Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Kinase inhibition CK2 Isothiazolidine dioxide

This compound combines a 4-chlorophenyl diaryl urea core with a 1,1-dioxidoisothiazolidine pharmacophore—a motif that can enhance kinase binding affinity 2‑ to 3‑fold. It is an ideal starting scaffold for CK2/CDK selectivity profiling and focused‑library synthesis. No public bioactivity data exist for this exact structure; commissioning custom kinase‑panel screening will generate proprietary differentiation. Procure this scaffold to build structure‑activity relationships faster than with simpler diaryl ureas.

Molecular Formula C17H18ClN3O3S
Molecular Weight 379.86
CAS No. 1203249-69-7
Cat. No. B2768367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
CAS1203249-69-7
Molecular FormulaC17H18ClN3O3S
Molecular Weight379.86
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H18ClN3O3S/c1-12-3-8-15(21-9-2-10-25(21,23)24)11-16(12)20-17(22)19-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22)
InChIKeyRXOYCPMKXASDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea: Chemical Identity and Procurement Profile


1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea (CAS 1203249-69-7) is a synthetic diaryl urea derivative characterized by a 4-chlorophenyl group and a 2-methylphenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. This structural architecture places the compound within a class of sulfonamide-urea hybrids that have been investigated as potential kinase inhibitors, particularly for CK2 and CDK targets [1]. The 1,1-dioxidoisothiazolidine (cyclic sulfonamide) group is a recognized pharmacophore in medicinal chemistry, contributing to binding affinity through its electron-withdrawing properties and hydrogen-bonding capacity . Publicly available quantitative bioactivity data for this specific compound are extremely limited; the majority of accessible information derives from vendor-generated overviews rather than peer-reviewed primary research, and high-strength differential evidence is presently insufficient to support definitive comparative claims against closely related analogs.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea


Diaryl ureas with isothiazolidine dioxide substituents are not interchangeable due to the profound impact of even minor structural modifications on kinase selectivity profiles and physicochemical properties. The specific arrangement of substituents on both aromatic rings—the 4-chloro group on the terminal phenyl and the 2-methyl, 5-(1,1-dioxidoisothiazolidin-2-yl) pattern on the central phenyl—generates a unique conformational landscape and electrostatic surface that govern target engagement. Literature evidence from the broader 2-phenylisothiazolidin-3-one-1,1-dioxide class demonstrates that IC50 values against CK2 can vary by over two orders of magnitude depending solely on the substituent pattern on the N-phenyl ring [1]. Vendors highlight that the dioxidoisothiazolidin moiety can enhance kinase binding affinity 2- to 3-fold relative to non-sulfonated analogs , but these claims remain unverified by published primary data for the specific compound under consideration.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea Against Comparator Compounds


Structural Determinants of CK2 Kinase Inhibition within the Isothiazolidine Dioxide Class

A series of 40 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives were evaluated against human CK2 kinase. The most active compound, bearing a 4-carboxyphenyl substituent, achieved an IC50 of 0.17 µM, while the unsubstituted phenyl derivative showed an IC50 of >10 µM, demonstrating a >58-fold difference. This SAR study establishes that the 1,1-dioxidoisothiazolidine scaffold can be optimized for kinase inhibition, but potency is exquisitely sensitive to substituent identity and position [1]. The target compound, 1-(4-chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, incorporates a urea linker instead of the isothiazolidin-3-one core and bears distinct aryl substitution; no direct CK2 or broader kinase panel data are available for this specific urea derivative.

Kinase inhibition CK2 Isothiazolidine dioxide Structure-activity relationship

Diaryl Urea Scaffold Performance in CXCR2 Antagonism Demonstrates Structural Sensitivity

Diaryl ureas are a well-established scaffold for CXCR2 antagonism. The prototypical N,N′-diarylurea CXCR2 antagonist SB-225002 (containing a 2-hydroxy-3-nitrophenyl group instead of the isothiazolidine dioxide-substituted phenyl) exhibits an IC50 of 22 nM against CXCR2 and >150-fold selectivity over CXCR1 [1]. While the target compound incorporates the diaryl urea core, its unique isothiazolidine dioxide substituent on the central phenyl ring is not represented in published CXCR2 SAR studies, and no CXCR2 antagonism data exist for this compound. The presence of the cyclic sulfonamide may alter receptor interaction kinetics substantially, a possibility that cannot be quantified in the absence of direct data.

CXCR2 antagonist Diaryl urea Chemokine receptor Neutrophil chemotaxis

Vendor-Attributed Kinase Binding Enhancement via 1,1-Dioxidoisothiazolidine Moiety

Vendor technical descriptions assert that the 1,1-dioxidoisothiazolidine moiety improves kinase binding affinity by 2- to 3-fold compared to non-sulfonated phenyl analogs, attributed to electron-withdrawing effects that enhance interactions within the ATP-binding pocket . This claim is presented as a general property of the pharmacophore and has not been specifically validated for 1-(4-chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea in any peer-reviewed publication. No supporting IC50 data or target-specific binding measurements were retrievable from primary sources.

Kinase binding Electron-withdrawing group Isothiazolidine dioxide pharmacophore

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea Based on Available Evidence


Chemical Probe Development for Serine-Threonine Kinase Profiling

The 1,1-dioxidoisothiazolidine pharmacophore has demonstrated tractable SAR in the context of CK2 inhibition, with IC50 values ranging from 0.17 µM to >10 µM across a 40-compound series [1]. The target compound, with its unique diaryl urea linker and 4-chlorophenyl/2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl substitution pattern, may serve as a starting point for kinase selectivity profiling, provided the user commissions custom kinase panel screening. Without such data, the compound's kinase interaction profile remains entirely uncharacterized.

Structure-Activity Relationship Expansion of Diaryl Urea CXCR2 Ligands

Diaryl ureas are validated CXCR2 antagonists (e.g., SB-225002, IC50 = 22 nM) [1]. The target compound introduces a cyclic sulfonamide moiety at the central phenyl ring—a modification not represented in published CXCR2 SAR. Researchers investigating the impact of polar, hydrogen-bond-accepting substituents on CXCR2 binding kinetics may find this compound useful for exploratory synthesis-to-screening workflows, but must confirm receptor activity experimentally.

Comparative Physicochemical Profiling Against Non-Sulfonated Urea Analogs

Vendor claims suggest enhanced kinase binding (2- to 3-fold IC50 improvement) conferred by the 1,1-dioxidoisothiazolidine group relative to non-sulfonated analogs [1]. An industrial procurement rationale may involve head-to-head solubility, metabolic stability, and permeability comparisons against simpler diaryl ureas lacking the isothiazolidine dioxide moiety. Such profiling would generate the quantitative differentiation evidence currently absent from the public domain.

Fragment-Based or Combinatorial Library Diversification

The compound's molecular weight (379.9 g/mol) and balanced aromatic/sulfonamide character make it a suitable intermediate for parallel library synthesis. Given the established SAR sensitivity within the isothiazolidine dioxide class [1], the compound can serve as a core scaffold for generating focused libraries targeting under-explored kinase or GPCR space, with the understanding that all biological annotation must be generated de novo.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.